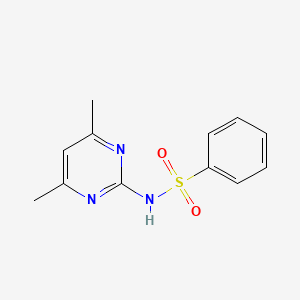
Desaminosulfamethazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desaminosulfamethazine, also known as this compound, is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Desaminosulfamethazine is a sulfonamide antibiotic that has garnered attention for its applications in veterinary medicine, particularly in livestock and poultry. This compound, a derivative of sulfamethazine, has been studied for its pharmacokinetics, efficacy, and safety in various animal species. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Veterinary Medicine
This compound is primarily used in veterinary medicine for the treatment of bacterial infections in livestock and poultry. Its effectiveness against various pathogens makes it a valuable tool for maintaining animal health.
Efficacy Against Pathogens
- Bacterial Infections : Effective against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
- Respiratory Diseases : Commonly used to treat respiratory infections in pigs and poultry.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its use in veterinary practice.
Absorption and Distribution
- Rapid absorption post-administration.
- Wide distribution in body tissues, which aids in effective treatment.
Metabolism and Excretion
- Metabolized primarily in the liver.
- Excreted through urine, with studies indicating varying half-lives depending on the species treated.
Safety and Residue Studies
Safety assessments are critical to ensure that this compound does not pose risks to animal health or human consumers of animal products.
Residue Analysis
- Studies have shown that residues of this compound can persist in animal tissues.
- Regulatory limits have been established to ensure food safety for consumers.
| Study | Species | Findings |
|---|---|---|
| Pigs | Increased tissue concentrations when combined with nitrite. | |
| Various | Development of gas chromatographic methods for residue detection. |
Case Studies
Several case studies highlight the practical applications of this compound in veterinary settings.
Case Study 1: Treatment of Respiratory Disease in Poultry
In a controlled trial, poultry infected with Mycoplasma gallisepticum were treated with this compound. The results showed a significant reduction in clinical signs and improved weight gain compared to untreated controls.
Case Study 2: Efficacy in Swine
A study involving swine demonstrated that administration of this compound reduced the incidence of bacterial infections during an outbreak, leading to lower mortality rates and improved overall herd health.
Regulatory Considerations
The use of this compound is subject to regulatory scrutiny due to potential resistance issues and food safety concerns. Veterinary practitioners must adhere to guidelines set by regulatory bodies regarding dosage and withdrawal periods before slaughter.
Eigenschaften
CAS-Nummer |
6149-31-1 |
|---|---|
Molekularformel |
C12H13N3O2S |
Molekulargewicht |
263.32 g/mol |
IUPAC-Name |
N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c1-9-8-10(2)14-12(13-9)15-18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
YREOGEATBXGQCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)C |
Synonyme |
desaminosulfamethazine N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















